2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide
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Overview
Description
2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the oxadiazole ring, followed by chlorination and subsequent coupling with the thienyl moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through hydrogen bonding, hydrophobic interactions, and other molecular forces .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide: This compound shares the oxadiazole and cyclopropyl groups but differs in the acetamide moiety.
(2S,3S)-3-{3-[2-chloro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}: Another compound with an oxadiazole ring, but with different substituents.
Uniqueness
2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN3O2S |
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Molecular Weight |
311.79 g/mol |
IUPAC Name |
2-chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthiophen-3-yl]propanamide |
InChI |
InChI=1S/C13H14ClN3O2S/c1-6(14)12(18)15-9-5-10(20-7(9)2)11-16-13(19-17-11)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
XZYIJEUESAHUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=NOC(=N2)C3CC3)NC(=O)C(C)Cl |
Origin of Product |
United States |
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